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Compound of Interest

Tert-butyl 3-bromo-2-
Compound Name:
oxopropanoate

Cat. No.: B179809

An In-depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Properties, Synthesis,
and Synthetic Utility

This guide provides a comprehensive technical overview of tert-butyl 3-bromo-2-
oxopropanoate, a versatile bifunctional reagent with significant potential in synthetic organic
chemistry and drug discovery. We will delve into its core chemical properties, outline a robust
synthetic protocol, explore its rich reactivity, and discuss its applications for researchers and
drug development professionals.

Introduction: A Versatile Bifunctional Building Block

Tert-butyl 3-bromo-2-oxopropanoate (CAS No. 16754-73-7) is a valuable organic
intermediate characterized by two key functional groups: an a-bromo ketone and a tert-butyl
ester.[1][2][3] This uniqgue combination imparts a dual reactivity profile, allowing for selective
transformations at either the electrophilic a-carbon or the sterically hindered ester moiety. The
a-bromo ketone functionality is a classical precursor for a variety of synthetic operations,
including nucleophilic substitutions and eliminations, while the tert-butyl ester serves as a
robust protecting group for the carboxylic acid, which can be selectively removed under acidic
conditions.[4][5][6] This guide will explore the causality behind its reactivity and provide
practical insights for its use in complex molecule synthesis.

Physicochemical and Spectroscopic Profile
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The fundamental properties of tert-butyl 3-bromo-2-oxopropanoate are summarized below.
Understanding these characteristics is crucial for its proper handling, storage, and application
in experimental design.

Core Properties

Property Value Source(s)

CAS Number 16754-73-7 [L12131[7]

Molecular Formula C7H11BrOs [31[71[8]

Molecular Weight 223.07 g/mol [1107]

Physical Form Liquid [1]
tert-butyl 3-bromo-2-

IUPAC Name [8]
oxopropanoate

SMILES CC(C)(C)OC(=0)C(=0O)CBr [3][8]
FLTKVDFSOLXYOD-

InChlKey [1][8]

UHFFFAOYSA-N

Sealed in dry conditions at 2-

Storage 8°C or 10°C [1](3]
) Commercially available at
Purity 05% [2][3]

Molecular Structure

Caption: Structure of tert-butyl 3-bromo-2-oxopropanoate.

Predicted Spectroscopic Signhature

While comprehensive published spectra are not readily available, the spectroscopic
characteristics can be reliably predicted based on the functional groups present and data from
analogous structures like ethyl 3-bromo-2-oxopropanoate and tert-butyl bromoacetate.[9][10]

e 1H NMR (CDCIs, 400 MHz): Two singlets are expected.
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o 0 =4.1-4.4 ppm (s, 2H, -C(=0O)CH2Br). The protons on the carbon bearing the bromine are
deshielded by the adjacent carbonyl group and the halogen.

o & =1.5ppm (s, 9H, -C(CHs)3). The nine equivalent protons of the tert-butyl group will
appear as a sharp singlet.

e 13C NMR (CDCls, 100 MHz):

[¢]

0 = 185-190 ppm (C=0, ketone).

[e]

0 = 160-165 ppm (C=0, ester).

o

0 = 83-85 ppm (-C(CHs3)3).

[¢]

0 = 35-40 ppm (-CH2Br).

[¢]

0 = 28 ppm (-C(CHs3)3).

« Infrared (IR) Spectroscopy (Liquid Film):

o ~1745-1760 cm~1 (strong, sharp, C=0 stretch of the ester).

o ~1720-1735 cm~1 (strong, sharp, C=0 stretch of the a-bromo ketone).

o ~2850-2980 cm~1! (C-H stretching of the tert-butyl group).[11]

o ~1250 cm~t and ~1150 cm~1 (strong, C-O stretch of the tert-butyl ester).

o ~600-700 cm~1 (C-Br stretch).[11]

e Mass Spectrometry (EI):

o The molecular ion peak [M]* may be weak or absent due to facile fragmentation.

o A characteristic [M]* and [M+2]* pattern in a ~1:1 ratio will be observed for any fragment
containing bromine.[12]

o A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH3)3C]*, is
expected from the loss of the ester group.[12][13]
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o Loss of a bromine radical (-Br) would yield a fragment at m/z = 143.

Synthesis and Purification

The most direct and common laboratory synthesis for a-bromo ketones is the acid-catalyzed
bromination of the corresponding ketone.[14] This methodology is directly applicable to the
synthesis of tert-butyl 3-bromo-2-oxopropanoate from its non-halogenated precursor, tert-
butyl 2-oxopropanoate.

Synthetic Workflow

Caption: Synthetic workflow for tert-butyl 3-bromo-2-oxopropanoate.

Mechanism: Acid-Catalyzed a-Bromination

The reaction proceeds via an enol intermediate. The acid catalyst serves to accelerate the
tautomerization of the ketone to its more nucleophilic enol form. This is the rate-determining
step of the reaction.[5] The electron-rich double bond of the enol then acts as a nucleophile,
attacking molecular bromine in an electrophilic addition, followed by deprotonation to yield the
final a-bromo ketone product.[14]

Experimental Protocol

Caution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a
well-ventilated chemical fume hood with appropriate personal protective equipment (PPE),
including safety goggles, a lab coat, and chemical-resistant gloves.

e Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying
tube (or argon inlet), add tert-butyl 2-oxopropanoate (1.0 eq). Dissolve the starting material
in a suitable solvent such as acetic acid or dichloromethane.

o Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or a few
drops of concentrated sulfuric acid to the stirring solution.

o Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent used in
step 1 and charge it into the dropping funnel. Add the bromine solution dropwise to the
reaction mixture at room temperature. The characteristic red-brown color of bromine should

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.masterorganicchemistry.com/reaction-guide/bromination-of-ketones-via-enols/
https://www.benchchem.com/product/b179809?utm_src=pdf-body
https://www.benchchem.com/product/b179809?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.masterorganicchemistry.com/reaction-guide/bromination-of-ketones-via-enols/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

dissipate as it is consumed. Maintain a slight excess of bromine until the reaction is
complete, as monitored by TLC or GC analysis.

Reaction Workup: Once the starting material is consumed, cool the reaction mixture to room
temperature. Carefully quench any remaining bromine by adding a saturated aqueous
solution of sodium thiosulfate (Na=S20s3) until the color disappears.

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl
acetate. Wash the organic layer sequentially with water, saturated aqueous sodium
bicarbonate (NaHCO:s) solution (caution: COz evolution), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a) or sodium sulfate (NazSOa), filter, and concentrate the solvent under reduced
pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure tert-butyl 3-bromo-2-oxopropanoate.

Chemical Reactivity and Synthetic Utility

The utility of tert-butyl 3-bromo-2-oxopropanoate stems from its ability to undergo selective
transformations at its distinct functional groups.

Reactions at the a-Carbon

The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to
both substitution and elimination.

Nucleophilic Substitution (Sn2): The a-bromo ketone is an excellent electrophile for Sn2
reactions with a wide range of soft and hard nucleophiles, including amines, thiols, and
carboxylates. This provides a straightforward route to a-functionalized keto-esters, which are
valuable precursors for heterocycles and other complex molecules.

Eert-Butyl 3-bromo-2-oxopropanoate Nucleophile (Nu~) Sn2 Reaction =G-Substituted Produca

Click to download full resolution via product page
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Caption: General workflow for Sn2 substitution reactions.

» Elimination (Dehydrobromination): Treatment with a non-nucleophilic, sterically hindered
base, such as pyridine or DBU, promotes an E2 elimination of HBr.[5] This reaction is a
powerful method for constructing a,B-unsaturated keto-esters, which are key Michael
acceptors in conjugate addition reactions.[4][5]

tert-Butyl 3-bromo-2-oxopropanoate Hlndered.B.ase E2 Elimination =((x,[3—Unsaturated Keto-ester
(e.g., Pyridine) K

Strong Acid Deprotection 3
(e.g., TFA)

Eert-Butyl 3-br0mo—2-0x0pr0panoata -Bromo-2-oxopropanoic Aci(D

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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